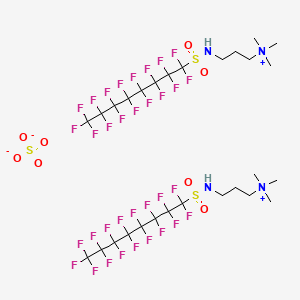![molecular formula C13H18O B13414434 1-[4-(2-Methylpropyl)phenyl]propan-2-one CAS No. 64758-89-0](/img/structure/B13414434.png)
1-[4-(2-Methylpropyl)phenyl]propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Methylpropyl)phenyl]propan-2-one is an organic compound with the molecular formula C13H18O It is a ketone derivative, characterized by the presence of a phenyl group substituted with an isobutyl group at the para position and a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-[4-(2-Methylpropyl)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-isobutylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the process conditions are optimized to ensure high selectivity and minimal by-products.
化学反应分析
Types of Reactions: 1-[4-(2-Methylpropyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学研究应用
1-[4-(2-Methylpropyl)phenyl]propan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.
作用机制
The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1-[4-(2-Methylpropyl)phenyl]propan-1-ol: A related compound with a hydroxyl group instead of a ketone group.
2-[4-(2-Methylpropyl)phenyl]propanoic acid:
1-(4-Methoxyphenyl)propan-2-one: A similar ketone with a methoxy group on the phenyl ring.
Uniqueness: 1-[4-(2-Methylpropyl)phenyl]propan-2-one is unique due to its specific substitution pattern and reactivity. The presence of the isobutyl group and the ketone moiety imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
CAS 编号 |
64758-89-0 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
1-[4-(2-methylpropyl)phenyl]propan-2-one |
InChI |
InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14/h4-7,10H,8-9H2,1-3H3 |
InChI 键 |
DQVSPHVDHURYLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


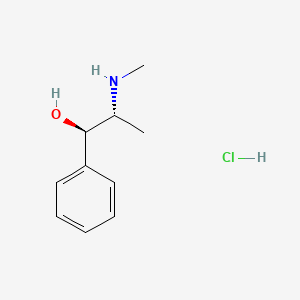
![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)


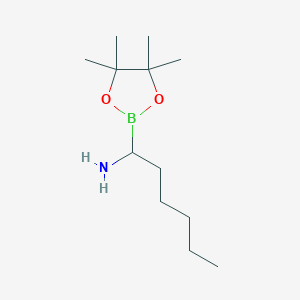
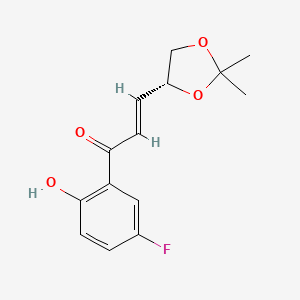
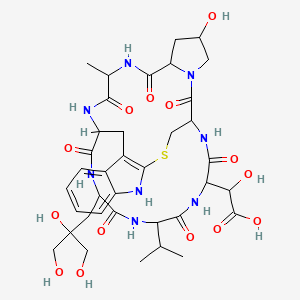
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[3-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B13414386.png)
![Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)




